4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-Hydroxy-7-methyl-1-azaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C10H15NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of catalytic agents and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A related compound with similar structural features but different functional groups.
Spirooxindoles: Compounds with a spiro-connected oxindole moiety.
Spirocyclic Lactams: Compounds with a spiro-connected lactam structure
Uniqueness
4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure and the presence of both hydroxyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
161719-94-4 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-7-3-2-4-10(6-7)8(12)5-9(13)11-10/h5,7,12H,2-4,6H2,1H3,(H,11,13) |
InChI Key |
URIJQIFMXNJFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(=CC(=O)N2)O |
Origin of Product |
United States |
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